![molecular formula C7H11ClF3NO3 B13506420 Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride](/img/structure/B13506420.png)
Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride is a chemical compound with the molecular formula C7H11ClF3NO3 and a molecular weight of 249.6 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to an azetidine ring, making it a subject of interest in various scientific research fields.
Métodos De Preparación
The synthesis of Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride typically involves several steps. One common method includes the reaction of 3-(trifluoromethyl)azetidine with methyl chloroacetate under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azetidine ring can form stable complexes with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride can be compared with other similar compounds such as:
Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate: Lacks the hydrochloride group, which may affect its solubility and reactivity.
Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}propionate: Has a different ester group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H11ClF3NO3 |
|---|---|
Peso molecular |
249.61 g/mol |
Nombre IUPAC |
methyl 2-[3-(trifluoromethyl)azetidin-3-yl]oxyacetate;hydrochloride |
InChI |
InChI=1S/C7H10F3NO3.ClH/c1-13-5(12)2-14-6(3-11-4-6)7(8,9)10;/h11H,2-4H2,1H3;1H |
Clave InChI |
USSONTRTYLZTLE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COC1(CNC1)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


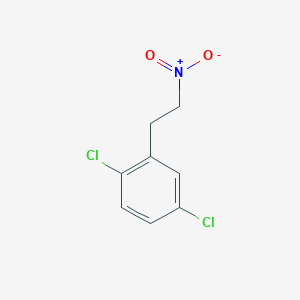
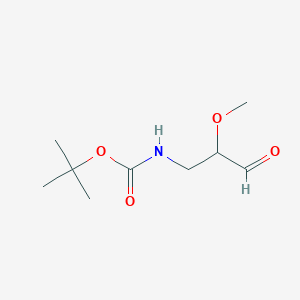
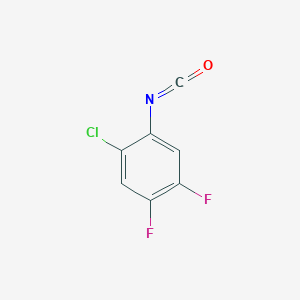
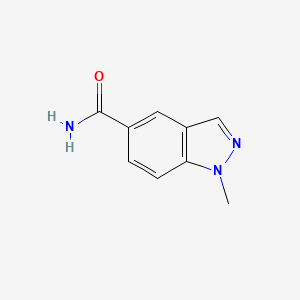
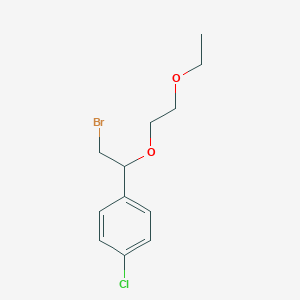
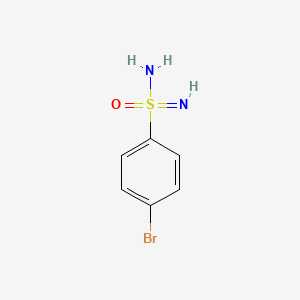
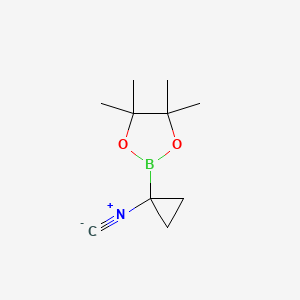
![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13506398.png)
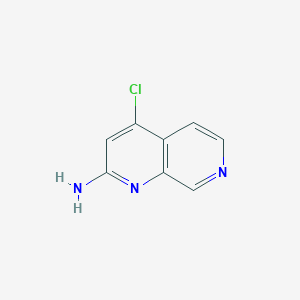
![Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13506421.png)
![Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13506427.png)
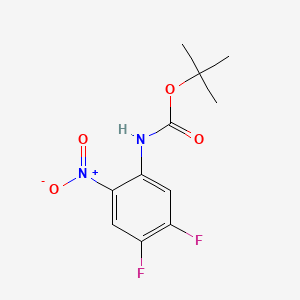
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride](/img/structure/B13506438.png)

